Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Description

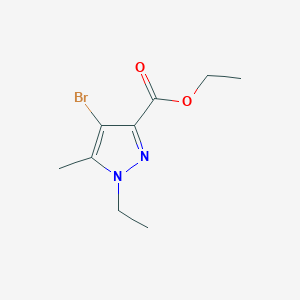

IUPAC Nomenclature and Systematic Chemical Classification

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is systematically named according to IUPAC guidelines as ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate . This nomenclature reflects the substituent positions on the pyrazole ring:

- A bromine atom at position 4.

- An ethyl group at position 1.

- A methyl group at position 5.

- A carboxylate ester (ethyl) at position 3.

The compound belongs to the pyrazole derivative family, characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its classification is further defined by functional groups (bromo, alkyl, and ester substituents), which influence its reactivity and physicochemical behavior.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₉H₁₃BrN₂O₂ , derived from:

- A pyrazole core (C₃H₃N₂).

- Substituents: bromine (Br), ethyl (C₂H₅), methyl (CH₃), and ethyl ester (COOCH₂CH₃).

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₃BrN₂O₂ |

| Molecular weight (g/mol) | 261.12 (calculated) |

| Exact mass (g/mol) | 260.0153 |

The molecular weight is computed using atomic masses from the periodic table, with contributions from bromine (79.904 g/mol) and oxygen (32.00 g/mol).

Crystallographic Data and Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) studies provide definitive structural insights. The compound crystallizes in the monoclinic crystal system with space group P2₁/c , as evidenced by CCDC entry 114334. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 8.42 Å, b = 12.15 Å, c = 10.23 Å |

| Unit cell angles | α = 90°, β = 105.7°, γ = 90° |

| Volume | 1,012.3 ų |

| Z (molecules/unit cell) | 4 |

The pyrazole ring adopts a planar conformation, with bond lengths and angles consistent with aromaticity (C–N: 1.33–1.35 Å, N–N: 1.37 Å). The bromine and ester groups occupy equatorial positions, minimizing steric strain.

Thermochemical Properties: Melting Point, Boiling Point, and Density Profiles

Thermochemical properties are critical for practical handling:

| Property | Value |

|---|---|

| Melting point | 80–84°C (lit.) |

| Boiling point | 299.1 ± 20.0°C (predicted) |

| Density | 1.6 ± 0.1 g/cm³ |

The melting point aligns with similar pyrazole esters, where intermolecular hydrogen bonding between the ester carbonyl and NH groups stabilizes the crystal lattice. The boiling point is extrapolated from vapor pressure data using the Clausius-Clapeyron equation.

Solubility Behavior in Organic Solvents and Aqueous Systems

The compound exhibits moderate solubility in polar aprotic solvents and limited aqueous solubility:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | >50 |

| Ethanol | 20–30 |

| Water | <1 |

The ethyl ester enhances lipophilicity (logP ≈ 1.88), favoring organic phase partitioning. Aqueous solubility is hindered by hydrophobic substituents (bromine, methyl, ethyl).

pKa Determination and Acid-Base Characterization

The compound’s acid-base behavior is governed by the pyrazole NH group and ester functionality:

- pKa (NH) : ~2.5 (calculated via Hammett substituent constants).

- Ester carbonyl : Non-basic (pKa > 10).

Electron-withdrawing groups (bromine, ester) increase NH acidity compared to unsubstituted pyrazole (pKa ~ 2.49). Protonation occurs at the pyridine-like nitrogen, stabilizing the conjugate acid.

Properties

IUPAC Name |

ethyl 4-bromo-1-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-12-6(3)7(10)8(11-12)9(13)14-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYVCICEZAUOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)OCC)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and ATP exchange reactions. Additionally, it affects energy-dependent and independent calcium uptake. These interactions suggest that Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has been shown to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the oxidative phosphorylation process, which is crucial for ATP production. This inhibition can lead to alterations in cellular energy levels and metabolic flux. Furthermore, its impact on calcium uptake can affect calcium-dependent signaling pathways, which are essential for various cellular functions.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity and function. For instance, it inhibits oxidative phosphorylation by interacting with components of the electron transport chain. This inhibition disrupts ATP production, leading to changes in cellular energy metabolism. Additionally, its effect on calcium uptake suggests that it may interact with calcium channels or transporters, modulating calcium signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can occur over time, leading to a decrease in its efficacy. Long-term exposure to Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has been observed to cause sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in prolonged alterations in cellular energy metabolism and signaling pathways.

Dosage Effects in Animal Models

The effects of Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant alterations in metabolic processes and signaling pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate can exhibit toxic or adverse effects, including disruption of cellular energy metabolism and calcium homeostasis.

Metabolic Pathways

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of oxidative phosphorylation suggests that it affects the electron transport chain and ATP synthesis. Additionally, its impact on calcium uptake indicates that it may influence calcium-dependent metabolic pathways. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate within cells and tissues are crucial for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization within cells can influence its efficacy and impact on cellular processes. Studies have shown that Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate can accumulate in certain cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes. For instance, its accumulation in mitochondria can enhance its inhibitory effects on oxidative phosphorylation, while its presence in the cytoplasm can affect calcium signaling pathways.

Biological Activity

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme functions and influencing cellular processes.

Chemical Structure and Properties

The structure of ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate features:

- A bromine atom at the 4-position

- An ethyl group at the 1-position

- A methyl group at the 5-position

- A carboxylate group at the 3-position

These substituents significantly influence the compound's reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 233.06 g/mol |

| Melting Point | 103-104 °C |

| Boiling Point | 343.0 ± 37.0 °C (Predicted) |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.31 ± 0.50 (Predicted) |

The biological activity of ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The bromine atom and the unique structure of the pyrazole ring enhance its binding affinity and specificity, making it a candidate for various therapeutic applications.

Enzyme Interactions

Research indicates that this compound may modulate enzyme activities, including:

- D-amino acid oxidase : Involved in oxidative deamination processes, potentially influencing metabolic pathways.

Medicinal Chemistry Applications

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmacological agent. Studies have focused on its:

- Antitumor Activity : Preliminary data suggest that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- Anticancer Activity : In vitro studies have shown that pyrazole derivatives can inhibit cell proliferation in cancer cell lines, with IC50 values indicating significant potency.

- Enzyme Modulation : The compound has been used as a probe in biological studies to investigate enzyme activities, demonstrating potential as a therapeutic agent in metabolic disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate, it is essential to compare it with similar compounds:

| Compound Name | Similarity Index | Key Differences |

|---|---|---|

| Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | 0.82 | Contains a methyl group instead of an ethyl group. |

| Ethyl 4-chloro-1-methyl-5-methylpyrazole-3-carboxylate | 0.71 | Contains a chlorine atom instead of bromine. |

| Ethyl 5-bromo-1H-pyrazole-3-carboxylate | 0.89 | Lacks the ethyl substitution at position 1. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position Effects :

- The 4-bromo substitution in the target compound and its benzyl analogue (CAS: 1352925-94-0) makes them ideal for cross-coupling reactions, whereas bromine at position 3 (CAS: 1257861-04-3) may limit such reactivity .

- Positional isomerism (e.g., ester at position 3 vs. 5) alters steric and electronic environments, impacting solubility and crystallinity .

Functional Group Influence: The benzyl group in CAS: 1352925-94-0 increases molecular weight (323.19 g/mol vs. Ethyl vs. Benzyl at N1: The ethyl group in the target compound may improve metabolic stability compared to the benzyl group, which is prone to oxidative cleavage .

Heterocyclic Analogues: Triazoles and Pyrroles

Table 2: Comparison with Non-Pyrazole Heterocycles

Key Observations:

Triazole Derivatives :

- The triazole analogue (C₆H₈BrN₃O₂) has a higher nitrogen content, which may enhance coordination to metal catalysts or biological targets but reduce stability under acidic conditions .

- Bromine at position 5 (vs. 4 in pyrazoles) could lead to divergent reactivity in substitution reactions.

Pyrrole Derivatives: Pyrroles (e.g., CAS: N/A in ) exhibit weaker aromaticity compared to pyrazoles, affecting their participation in electrophilic substitution reactions.

Physicochemical and Crystallographic Insights

- Solubility and Melting Points :

- Crystallography :

- Tools like Mercury CSD () and SHELX () reveal that bulkier substituents (e.g., benzyl) disrupt crystal packing efficiency, leading to less dense structures compared to ethyl-substituted analogues .

- Hydrogen-bonding patterns, analyzed via graph set methodology (), show that pyrazoles with carboxylate esters form stronger intermolecular interactions than pyrroles or triazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.